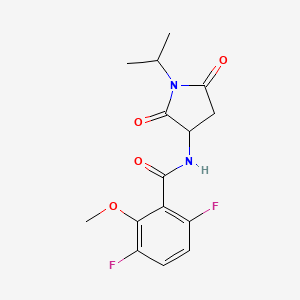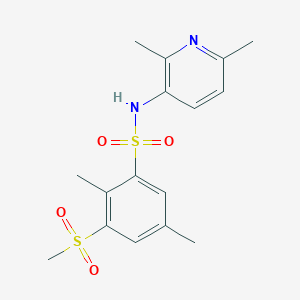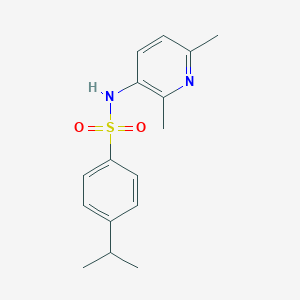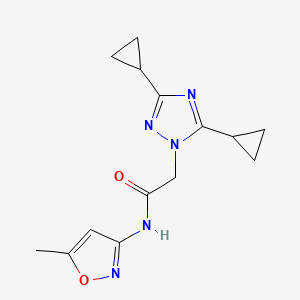![molecular formula C21H28N2O2 B7042847 2-ethoxy-N-[(2-morpholin-4-ylphenyl)methyl]-2-phenylethanamine](/img/structure/B7042847.png)
2-ethoxy-N-[(2-morpholin-4-ylphenyl)methyl]-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-[(2-morpholin-4-ylphenyl)methyl]-2-phenylethanamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a morpholine ring, and a phenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(2-morpholin-4-ylphenyl)methyl]-2-phenylethanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where ethanol reacts with an appropriate halide under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving diethanolamine and an appropriate dihalide.
Formation of the Phenylethanamine Backbone: The phenylethanamine backbone can be constructed through a reductive amination reaction, where a phenylacetaldehyde derivative reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(2-morpholin-4-ylphenyl)methyl]-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-ethoxy-N-[(2-morpholin-4-ylphenyl)methyl]-2-phenylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(2-morpholin-4-ylphenyl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-(4-morpholin-4-ylphenyl)butan-1-one: Another compound with a morpholine ring and phenyl group.
Uniqueness
2-ethoxy-N-[(2-morpholin-4-ylphenyl)methyl]-2-phenylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-ethoxy-N-[(2-morpholin-4-ylphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-2-25-21(18-8-4-3-5-9-18)17-22-16-19-10-6-7-11-20(19)23-12-14-24-15-13-23/h3-11,21-22H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDBWHZFDUGCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC1=CC=CC=C1N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Morpholin-4-yl-[1-(4-pyrrolidin-1-ylpyridine-2-carbonyl)piperidin-2-yl]methanone](/img/structure/B7042777.png)

![1-[4-(4-Pyrrolidin-1-ylpyridine-2-carbonyl)morpholin-3-yl]propan-2-one](/img/structure/B7042797.png)
![2-(2-methylcyclohexyl)oxy-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B7042804.png)

![2-Methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]furan-3-sulfonamide](/img/structure/B7042816.png)
![3-bromo-4-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]-1H-pyridin-2-one](/img/structure/B7042817.png)

![(2S,4S)-N-[(1R)-1-(4-bromophenyl)ethyl]-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7042828.png)

![5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine](/img/structure/B7042856.png)
![4-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methylamino]-N,N,2-trimethylbenzamide](/img/structure/B7042863.png)
![1-(2-fluorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-4-sulfonamide](/img/structure/B7042869.png)
![N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine](/img/structure/B7042871.png)
